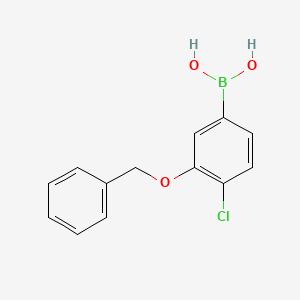

Acide (3-(benzyloxy)-4-chlorophényl)boronique

Vue d'ensemble

Description

(3-(Benzyloxy)-4-chlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a benzyloxy group at the 3-position and a chlorine atom at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Acide (3-(benzyloxy)-4-chlorophényl)boronique : est largement utilisé dans les réactions de couplage croisé de Suzuki-Miyaura. Cette réaction est essentielle en chimie organique pour former des liaisons carbone-carbone, qui sont essentielles dans la synthèse de composés organiques complexes. L'acide boronique agit comme un partenaire nucléophile, se couplant avec un halogénure électrophile en présence d'un catalyseur au palladium. Cette méthode est saluée pour ses conditions douces et sa tolérance à divers groupes fonctionnels .

Applications de détection

Les acides boroniques, y compris l'this compound, ont des interactions uniques avec les diols et les bases de Lewis comme les anions fluorure ou cyanure. Ces interactions en font d'excellents candidats pour des applications de détection. Ils peuvent être utilisés à la fois dans des dosages homogènes et des systèmes de détection hétérogènes pour identifier des petites molécules comme le glucose ou des biomolécules plus grandes .

Synthèse de réactifs d'halogénation électrophile

Ce composé sert de réactif pour la préparation de réactifs d'halogénation électrophile dérivés du fluorure à base de palladium. Ces réactifs sont essentiels dans la synthèse d'agents d'imagerie par tomographie par émission de positons (TEP), qui sont utilisés dans le diagnostic médical pour visualiser les processus métaboliques dans l'organisme .

Réactions en cascade

ACIDE 3-BENZYLOXY-4-CHLOROPHENYLBORONIQUE : est utilisé dans les réactions en cascade catalysées au palladium pour la synthèse d'isoindolines substituées. Les isoindolines sont des échafaudages précieux en chimie médicinale, souvent trouvés dans des composés ayant une activité biologique .

Hydrogénation catalysée au ruthénium

Le composé est un réactif dans les réactions d'hydrogénation catalysées au ruthénium. L'hydrogénation est une étape essentielle dans la fabrication de divers produits chimiques, allant des produits chimiques de base aux produits pharmaceutiques complexes .

Dosages colorimétriques pour les biomacromolécules

Les molécules et les nanomatériaux modifiés par l'acide boronique, y compris l'this compound, sont utilisés dans des dosages colorimétriques pour les biomacromolécules. Ces dosages sont importants pour détecter et quantifier des substances biologiques comme les protéines et les enzymes dans la recherche et le diagnostic clinique .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-4-chlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(benzyloxy)-4-chloroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere conditions .

Industrial Production Methods: Industrial production of (3-(Benzyloxy)-4-chlorophenyl)boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation and Reduction: While less common, (3-(Benzyloxy)-4-chlorophenyl)boronic acid can undergo oxidation to form the corresponding phenol derivative or reduction to yield the corresponding boronate ester.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., tetrahydrofuran, dimethylformamide).

Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products:

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology and Medicine:

Drug Development: Utilized in the synthesis of biologically active molecules and potential drug candidates.

Protein Manipulation: Employed in the modification and labeling of proteins for various biochemical studies.

Industry:

Mécanisme D'action

The primary mechanism of action for (3-(Benzyloxy)-4-chlorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid functional group plays a crucial role in facilitating the transmetalation step, which is essential for the success of the Suzuki-Miyaura coupling reaction .

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Lacks the benzyloxy and chlorine substituents, making it less sterically hindered and more reactive in certain coupling reactions.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a benzyloxy group, which can influence its reactivity and selectivity in cross-coupling reactions.

4-Chlorophenylboronic Acid: Similar in structure but lacks the benzyloxy group, affecting its solubility and reactivity.

Uniqueness: (3-(Benzyloxy)-4-chlorophenyl)boronic acid is unique due to the presence of both benzyloxy and chlorine substituents, which can influence its electronic properties and steric profile. These features make it particularly useful in specific cross-coupling reactions where selectivity and reactivity are critical .

Propriétés

IUPAC Name |

(4-chloro-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFFXVLPGHNNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629647 | |

| Record name | [3-(Benzyloxy)-4-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007170-24-2 | |

| Record name | [3-(Benzyloxy)-4-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)

![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)